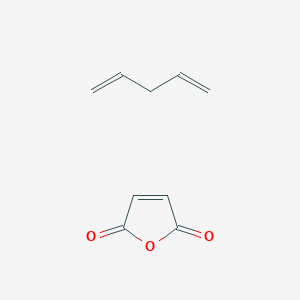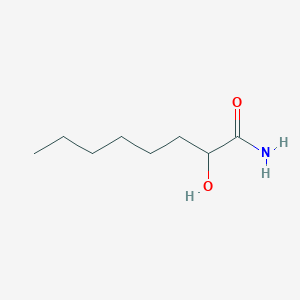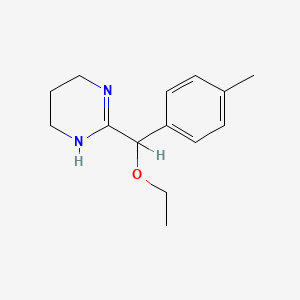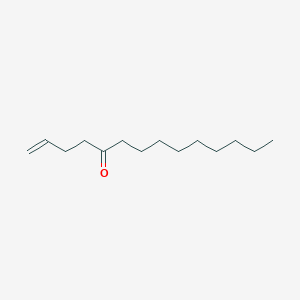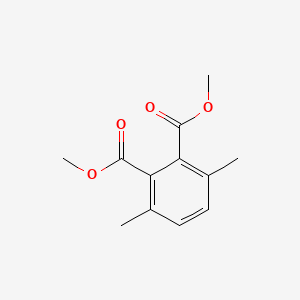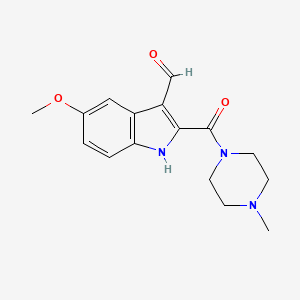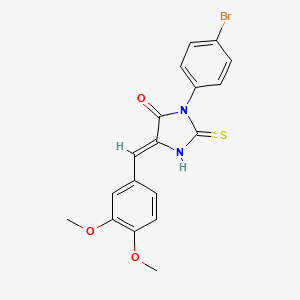
3-Methyl-2-octanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-octanol is an organic compound with the molecular formula C₉H₂₀O. It is a type of alcohol, specifically a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of an octane chain, with a methyl group attached to the third carbon.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methyl-2-octanol can be synthesized through various methods. One common method involves the reduction of 3-methyl-2-octanone using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .
Industrial Production Methods
In industrial settings, this compound can be produced through the hydrogenation of 3-methyl-2-octanone over a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient for large-scale production and ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2-octanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed
Oxidation: 3-Methyl-2-octanone
Reduction: 3-Methyl-2-octane
Substitution: 3-Methyl-2-octyl chloride or bromide
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-octanol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Methyl-2-octanol depends on its application. In chemical reactions, it acts as a nucleophile due to the presence of the hydroxyl group, which can donate electrons. In biological systems, it interacts with olfactory receptors in insects, triggering behavioral responses. The exact molecular targets and pathways involved in these interactions are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
3-Methyl-2-octanol can be compared with other similar compounds such as:
2-Methyl-3-octanol: Similar in structure but with the hydroxyl group on the third carbon.
3-Methyl-3-octanol: Similar but with the hydroxyl group on the third carbon and an additional methyl group on the same carbon.
Isoamyl alcohol (3-methyl-1-butanol): A shorter chain alcohol with a similar methyl group arrangement
These compounds share similar chemical properties but differ in their physical properties and specific applications, highlighting the uniqueness of this compound in various fields .
Eigenschaften
CAS-Nummer |
27644-49-1 |
|---|---|
Molekularformel |
C9H20O |
Molekulargewicht |
144.25 g/mol |
IUPAC-Name |
3-methyloctan-2-ol |
InChI |
InChI=1S/C9H20O/c1-4-5-6-7-8(2)9(3)10/h8-10H,4-7H2,1-3H3 |
InChI-Schlüssel |
WQADSKJNOTZWML-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



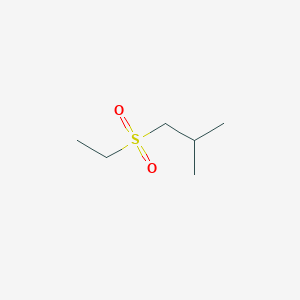
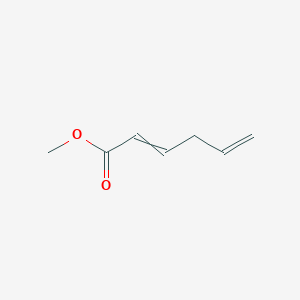
![N-[(2-Methylidenecyclopropyl)acetyl]glycine](/img/structure/B14677089.png)

